Cas no 69213-96-3 (1-(5-methylthiophen-3-yl)ethan-1-one)

1-(5-Methylthiophen-3-yl)ethan-1-one is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and an acetyl group at the 3-position. This structural configuration imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. Its well-defined molecular structure ensures consistent performance in reactions such as condensations, reductions, and cyclizations. The compound exhibits good solubility in common organic solvents, facilitating its integration into diverse synthetic pathways. Its stability under standard storage conditions and high purity make it a reliable choice for research and industrial applications requiring precise molecular building blocks.
1-(5-methylthiophen-3-yl)ethan-1-one structure
69213-96-3 structure
Product Name:1-(5-methylthiophen-3-yl)ethan-1-one
CAS No:69213-96-3
MF:C7H8OS
MW:140.202820777893
MDL:MFCD21120473
CID:1088632
PubChem ID:21290295
Update Time:2025-05-28

1-(5-methylthiophen-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Methylthiophen-3-yl)ethanone
    • Z1238833318
    • AKOS013989747
    • SCHEMBL1636756
    • Methyl 2-Methyl-4-thienyl Ketone
    • DTXSID10612052
    • 1-(5-Methylthiophen-3-yl)ethan-1-one
    • EN300-83308
    • KGTCXUVNIBOXQA-UHFFFAOYSA-N
    • CHEMBL4538442
    • CS-0262638
    • 69213-96-3
    • 1-(5-methylthiophen-3-yl)ethan-1-one
    • MDL: MFCD21120473
    • Inchi: 1S/C7H8OS/c1-5-3-7(4-9-5)6(2)8/h3-4H,1-2H3
    • InChI Key: KGTCXUVNIBOXQA-UHFFFAOYSA-N
    • SMILES: S1C=C(C(C)=O)C=C1C

Computed Properties

  • Exact Mass: 140.02958605g/mol
  • Monoisotopic Mass: 140.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 45.3Ų

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Additional information on 1-(5-methylthiophen-3-yl)ethan-1-one

Comprehensive Guide to 1-(5-Methylthiophen-3-yl)ethanone (CAS No. 69213-96-3): Properties, Applications, and Market Insights

1-(5-Methylthiophen-3-yl)ethanone (CAS No. 69213-96-3), also known as 5-Methyl-3-acetylthiophene, is a specialized organic compound belonging to the thiophene family. This heterocyclic ketone has garnered significant attention in pharmaceutical and material science research due to its unique molecular structure, featuring a methyl-substituted thiophene ring coupled with an acetyl functional group. With growing interest in sustainable chemistry and bioactive intermediates, this compound has become a subject of numerous studies exploring its synthetic applications and biological potential.

The compound's chemical formula C7H8OS and molecular weight of 140.20 g/mol make it a versatile building block in organic synthesis. Researchers particularly value its electron-rich thiophene core, which contributes to interesting electronic properties in material applications. Recent publications in ACS journals highlight its role in developing organic semiconductors and photovoltaic materials, aligning with the global push toward renewable energy solutions. The ketone functionality at the 3-position allows for various nucleophilic addition reactions, making it valuable for pharmaceutical intermediate synthesis.

In pharmaceutical research, 1-(5-Methylthiophen-3-yl)ethanone serves as a precursor for several biologically active molecules. Its structural similarity to certain neurologically active compounds has prompted investigations into potential CNS applications, though these remain in early research stages. The compound's lipophilic nature and moderate polarity (LogP ≈ 1.8) make it particularly interesting for drug design targeting membrane-bound proteins. Recent patent filings indicate growing interest in its derivatives for non-opioid pain management solutions, responding to the healthcare sector's demand for alternative analgesics.

The material science applications of 5-Methyl-3-acetylthiophene have expanded significantly with advances in conductive polymers. Its incorporation into π-conjugated systems enhances charge transport properties, making it valuable for OLED technologies and flexible electronics – key areas in the wearable technology boom. Manufacturers report increasing demand for high-purity grades (>98%) of this compound, particularly from electronic materials suppliers in Asia-Pacific markets. Analytical techniques like HPLC and GC-MS are crucial for quality control, with typical purity specifications requiring ≤0.5% related substances.

Environmental considerations for 1-(5-Methylthiophen-3-yl)ethanone production have become more prominent with stricter green chemistry regulations. Modern synthetic routes emphasize atom economy and reduced solvent usage, with some manufacturers adopting catalytic methods that minimize waste. The compound's biodegradability profile (estimated BOD28/COD ≈ 0.4) suggests moderate environmental persistence, prompting proper waste management protocols in industrial settings. These sustainability measures align with the UN SDGs for responsible chemical production, a growing concern among ESG-conscious investors in the specialty chemicals sector.

Market analysis shows steady growth for thiophene derivatives, with 1-(5-Methylthiophen-3-yl)ethanone maintaining a niche but expanding presence. Pricing trends indicate a 6-8% annual increase for laboratory-scale quantities (5g-100g), reflecting both rising demand and supply chain adjustments post-pandemic. The compound's shelf stability (typically 2+ years when stored under argon atmosphere at 2-8°C) makes it attractive for research inventories. Emerging applications in agrochemical intermediates and flavor/fragrance synthesis suggest future market diversification beyond current electronic materials and pharma intermediate uses.

Analytical characterization of 69213-96-3 typically includes 1H NMR (δ 2.45 ppm for acetyl CH3, 2.55 ppm for thiophene-CH3, 7.35 ppm for thiophene H-4), 13C NMR, and IR spectroscopy (1695 cm-1 C=O stretch). These spectral fingerprints aid in quality verification and structure confirmation during synthetic applications. The compound's melting point range of 38-42°C and boiling point of 235-240°C (at 760 mmHg) are important physical parameters for process optimization in industrial applications. Safety data indicates standard laboratory precautions are sufficient for handling, with no special hazard classifications under current GHS standards.

Future research directions for 1-(5-Methylthiophen-3-yl)ethanone likely focus on its catalytic applications in cross-coupling reactions and exploration as a ligand precursor in transition metal complexes. The compound's potential in metal-organic frameworks (MOFs) for gas storage applications represents another promising avenue, particularly for hydrogen storage technologies. With the specialty chemicals market projected to grow at 5.7% CAGR through 2030, this thiophene derivative is well-positioned to find new applications in advanced materials and biomedical research.

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